molecular formula C24H16N2O9S2 B4913445 1,1'-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene CAS No. 54617-07-1

1,1'-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene

Cat. No.: B4913445
CAS No.: 54617-07-1
M. Wt: 540.5 g/mol
InChI Key: QVQFEUNHJKTHOC-UHFFFAOYSA-N
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Description

1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene is a chemical compound with the molecular formula C24H16N2O9S2 and a molecular weight of 540.52 g/molThis compound is an intermediate used in the synthesis of various polymers, including polyamido polysulfone thermoplastics.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene can be synthesized through a multi-step process involving the reaction of 4-nitrophenylsulfonyl chloride with 4-hydroxybenzene. The reaction typically requires a base such as pyridine to facilitate the formation of the ether linkage. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of 1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of nitro groups.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide can facilitate substitution reactions.

Major Products Formed

    Reduction: The reduction of nitro groups results in the formation of 1,1’-Oxybis[4-[(4-aminophenyl)sulfonyl]benzene.

    Substitution: Nucleophilic substitution can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of polyamido polysulfone thermoplastics.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in drug development.

    Industry: It is used in the production of high-performance polymers and materials.

Mechanism of Action

The mechanism of action of 1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. These derivatives can interact with molecular targets and pathways, influencing their biological activities. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Oxybis[4-[(4-aminophenyl)sulfonyl]benzene: This compound is a reduced form of 1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene.

    4,4’-Oxybis[p-(phenylsulfonylaniline)] Hydrochloride: Another derivative used in the preparation of polyamido polysulfone thermoplastics.

Uniqueness

1,1’-Oxybis[4-[(4-nitrophenyl)sulfonyl]benzene is unique due to its specific structure, which allows it to serve as an intermediate in the synthesis of high-performance polymers. Its ability to undergo various chemical reactions also makes it a versatile compound in scientific research.

Properties

IUPAC Name

1-nitro-4-[4-[4-(4-nitrophenyl)sulfonylphenoxy]phenyl]sulfonylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O9S2/c27-25(28)17-1-9-21(10-2-17)36(31,32)23-13-5-19(6-14-23)35-20-7-15-24(16-8-20)37(33,34)22-11-3-18(4-12-22)26(29)30/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQFEUNHJKTHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235181
Record name Benzene, 1,1′-oxybis[4-[(4-nitrophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54617-07-1
Record name Benzene, 1,1′-oxybis[4-[(4-nitrophenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54617-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1′-oxybis[4-[(4-nitrophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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